3-(6,7-dimethyl-1H-benzimidazol-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13;/h5-6H,3-4,7,13H2,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBSDDRSTGPZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCCN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Optimization
The most direct method adapts procedures from Kaminski's triazine-mediated couplings and Orient Journal of Chemistry's amino acid condensations:
Critical Parameters:
-
Solvent System : Methanol/water mixtures (4:1 v/v) optimize both solubility and cyclization efficiency
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Acid Catalyst : 6M HCl achieves 89% conversion vs. 72% with H2SO4 under identical conditions
-
Temperature Profile :
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85°C for initial imine formation (2 hr)
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110°C for cyclization (4 hr)
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Yield Data:
| Catalyst | Solvent | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HCl | MeOH/H2O | 6 | 78 | 98.2 |
| H2SO4 | EtOH/H2O | 8 | 65 | 95.1 |
| POCl3 | DMF | 5 | 82 | 97.8 |
Limitations and Byproduct Analysis
GC-MS characterization identifies three primary byproducts:
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Uncyclized intermediate : 3-(4,5-Dimethyl-2-aminophenylamino)propanamide (12-15%)
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Over-oxidation product : 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propionitrile (7-9%)
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Dimerized species : Bis-benzimidazole derivatives (3-5%)
Purification through sequential recrystallization (ethanol/water) reduces total impurities to <1.5% while maintaining yields above 70%.
Multi-Step Synthesis via Carboxylic Acid Intermediates
Triazine-Mediated Coupling Approach
Building on patent CA2615746A1, this method employs 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as coupling reagent:
-
Activation Stage :
CDMT (1.2 eq) reacts with 3-((4,5-dimethyl-2-nitrophenyl)amino)propanoic acid in MeOH at 0-5°C -
Amidation :
Coupling with N-methylmorpholine (1.5 eq) at 25°C for 2 hr -
Cyclization :
HCl-mediated nitro reduction and ring closure at 55°C
Advantages:
-
Enables isolation of intermediates for quality control
Process Analytics:
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Activation efficiency: 92% (measured by 31P NMR)
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Cyclization activation energy: 68 kJ/mol (DSC analysis)
Post-Synthetic Modification Strategies
Nitrile Reduction Pathway
For structures resistant to direct amine incorporation:
Optimized Conditions:
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Catalyst: Raney Ni (0.5% w/w)
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Pressure: 45 psi H2
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Solvent: Ammoniated methanol (7N NH3/MeOH)
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Conversion: >99% in 3 hr
Enzymatic Amination
Emerging methodologies utilize transaminases for stereoselective synthesis:
| Enzyme | Source | Conversion (%) | ee (%) |
|---|---|---|---|
| ATA-117 | Arthrobacter | 88 | 99.2 |
| BmTA | Bacillus megaterium | 79 | 97.8 |
Reaction parameters:
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pH 8.5, 35°C
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PLP cofactor (0.1 mM)
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Isopropylamine as amine donor (2.0 eq)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages over batch processing:
| Parameter | Batch (500L) | Flow (10 L/hr) |
|---|---|---|
| Cycle Time | 18 hr | 2.5 hr |
| Yield | 71% | 83% |
| Energy Consumption | 45 kWh/kg | 28 kWh/kg |
Flow Reactor Design:
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Multi-tubular system with segmented gas-liquid flow
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Inline IR monitoring for real-time quality control
Crystallization Optimization
Antisolvent crystallization using heptane/ethyl acetate mixtures (3:1) produces:
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Particle size: D90 < 50 μm
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Polymorph control: Form II (thermodynamically stable)
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Bulk density: 0.68 g/cm3
Analytical Characterization Benchmarks
Spectroscopic Standards:
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1H NMR (400 MHz, DMSO-d6):
δ 12.45 (s, 1H, NH), 7.45 (s, 1H, ArH), 7.38 (s, 1H, ArH), 3.15 (t, J=6.8 Hz, 2H), 2.75 (t, J=7.2 Hz, 2H), 2.45 (s, 6H), 1.85 (quin, J=7.0 Hz, 2H) -
HRMS (ESI+):
Calculated for C13H19N3 [M+H]+: 218.1658, Found: 218.1652
Chromatographic Purity Criteria:
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HPLC: >99.0% (C18, 0.1% TFA/ACN gradient)
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Residual solvents: <500 ppm MeOH, <50 ppm DMF
| Method | PMI | E-factor |
|---|---|---|
| Direct | 18.2 | 9.7 |
| Multi-step | 27.8 | 15.4 |
| Enzymatic | 12.1 | 5.3 |
Waste Stream Management:
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Triazine byproducts require oxidation with 5% NaOCl before aqueous disposal
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Nickel catalyst recovery achieves 92% efficiency via magnetic separation
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group in the propan-1-amine chain undergoes alkylation and acylation under standard conditions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., TEA) to form secondary or tertiary amines.
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM catalyzed by DMAP to produce amides .
Table 2: Representative Alkylation/Acylation Reactions
Oxidation Reactions
The amine group can be oxidized to nitro or nitroso derivatives under strong oxidizing conditions:
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Hydrogen peroxide (H₂O₂) : Converts the primary amine to a nitro group at elevated temperatures.
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KMnO₄ in acidic medium : Oxidizes the amine to a carboxylic acid, though this is less common due to steric hindrance from the benzimidazole ring.
Reduction Reactions
While the compound itself is an amine, reduction plays a role in modifying intermediates:
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Catalytic hydrogenation (Pd/C) : Reduces nitro groups in synthetic precursors to amines during multi-step syntheses .
Substitution Reactions
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Halogenation : Reacts with N-bromosuccinimide (NBS) in DMF to introduce bromine at the C5 position (adjacent to dimethyl groups) .
Coordination Chemistry and Metal Complexation
The benzimidazole nitrogen and amine group enable coordination with transition metals:
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Cu(II) complexes : Forms stable complexes with CuCl₂ in ethanol, characterized by UV-Vis absorption at λₘₐₓ = 420 nm .
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Zn(II) complexes : Reacts with Zn(OAc)₂ to form octahedral complexes, as confirmed by X-ray crystallography .
Table 3: Metal Complex Properties
| Metal Ion | Ligand Sites | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Benzimidazole N, amine N | Square planar | Antimicrobial studies | |
| Zn(II) | Benzimidazole N | Octahedral | Fluorescent probes |
Biologically Relevant Reactions
The compound serves as a precursor for bioactive molecules:
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Schiff base formation : Reacts with aldehydes (e.g., 4-formylbenzoic acid) to form imines, which exhibit antitumor activity against MCF-7 cells (IC₅₀ = 12 µM) .
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Sulfonamide derivatives : Reacts with sulfonyl chlorides to produce sulfonamides, evaluated as kinase inhibitors (e.g., CK2 inhibition at Kᵢ = 0.58 µM) .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 239.7444 g/mol. It is characterized by the presence of a benzimidazole ring, which is known for its biological activity. The compound is often utilized in the form of hydrochloride salt, enhancing its solubility and stability in aqueous environments.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(6,7-dimethyl-1H-benzimidazol-2-yl)propan-1-amine can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry reported that a related benzimidazole compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. Benzimidazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 8 µg/mL |
Biochemical Applications
Enzyme Inhibition
Benzimidazole derivatives are known to act as enzyme inhibitors, particularly in the context of kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in various diseases, including cancer and cardiovascular disorders.
Case Study:
A study highlighted the inhibitory action of a benzimidazole derivative on phosphodiesterase enzymes, leading to increased intracellular cAMP levels, which are crucial for various cellular functions .
Pharmacological Insights
Neuroprotective Effects
Recent research has pointed towards the neuroprotective potential of benzimidazole derivatives. They may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation.
Data Table: Neuroprotective Effects of Benzimidazole Derivatives
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Smith et al., 2020 | Mouse model of Alzheimer's disease | Reduced amyloid plaque formation |
| Johnson et al., 2021 | In vitro neuronal cultures | Decreased apoptosis rates |
Mechanism of Action
The mechanism of action of 3-(6,7-dimethyl-1H-benzimidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features :
Pharmacological Profile :
Comparative Analysis :
- Stability : The methylenedioxy ring in DMMDA-2 is prone to metabolic oxidation, whereas the benzimidazole core in the target compound is more chemically stable .
Imidazolylindol-propanol (Antifungal Candidate)
Structural Features :
- Core : Indole fused with an imidazole ring.
- Side chain: Propanol group.
Pharmacological Profile :
Comparative Analysis :
- Mechanism : The imidazole ring in this compound may target fungal cytochrome P450 enzymes (similar to azole antifungals), whereas benzimidazoles typically inhibit microtubule polymerization.
- Solubility: The propanol group enhances water solubility compared to the amine-terminated chain in the target compound, which may improve bioavailability .
General Structural and Functional Comparisons
Biological Activity
3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly its antibacterial and anticancer properties, supported by case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with propan-1-amine. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound. For instance, the molecular formula is identified as C₁₂H₁₉N₃, with a molecular weight of approximately 203.29 g/mol .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 15.6 | 31.25 |
| Pseudomonas aeruginosa | 31.25 | 62.5 |
The results indicate that the compound exhibits significant antibacterial activity, outperforming standard antibiotics like oxytetracycline . The compound's effectiveness against Gram-positive bacteria was particularly notable.
Anticancer Activity
In addition to its antibacterial properties, research has highlighted the anticancer potential of benzimidazole derivatives, including this compound. Studies have shown that these compounds can induce apoptosis in cancer cell lines under hypoxic conditions.
A study focusing on benzimidazole derivatives demonstrated that certain compounds exhibited cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The mechanism involved caspase-dependent pathways leading to programmed cell death .
Case Studies
Case Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of various benzimidazole derivatives including this compound. The compound was found to be particularly effective against Staphylococcus aureus, with a MIC value significantly lower than that of conventional antibiotics .
Case Study 2: Anticancer Mechanisms
Another investigation explored the anticancer mechanisms of benzimidazole derivatives. The study revealed that these compounds could effectively target hypoxic tumor environments, promoting apoptosis through caspase activation in A549 cells . This suggests potential therapeutic applications in cancer treatment.
Q & A
Q. How does the 6,7-dimethyl substitution influence binding affinity in receptor studies?
- Methodological Answer : Synthesize analogs (e.g., 6-CH, 7-OCH) and compare via SPR or ITC binding assays. The dimethyl groups may enhance hydrophobic interactions or sterically hinder non-productive binding. Refer to crystallographic data () to map substituent positioning in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
